![molecular formula C23H31N6O4+ B12080741 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
This compound is a purine derivative characterized by a 1,3-dimethylpurin-7-ium core substituted with a butyl chain bearing a hydroxypropylamino group and a 2-methylindol-4-yloxy moiety. The indole group may confer binding affinity for serotonin or kinase receptors, while the cationic purinium core could influence cellular uptake or electrostatic interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then further functionalized through a series of reactions, including alkylation, hydroxylation, and amination, to introduce the necessary substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione exhibit promising anticancer properties. The indole moiety is known for its role in various biological activities, including the inhibition of tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is believed to contribute to these neuroprotective properties by interacting with neurotransmitter systems and reducing neuroinflammation .
Pharmacology
Pharmacokinetics and Drug Design
In drug design, the pharmacokinetic profiles of compounds like this compound are critical for understanding their absorption, distribution, metabolism, and excretion (ADME). Computational studies have been employed to predict these parameters and optimize the compound for better efficacy and safety profiles. This includes modifications to enhance solubility and bioavailability while minimizing toxicity .
Biotechnology
Biological Assays
The compound's unique structure allows it to be utilized in various biological assays aimed at understanding cellular mechanisms and drug interactions. For instance, it can serve as a probe in studies examining receptor-ligand interactions or as a standard in high-throughput screening assays for new drug candidates .
Data Tables
Case Studies
- Anticancer Study : A study conducted on the effects of similar indole derivatives showed a marked decrease in tumor size in xenograft models. The mechanism was attributed to the inhibition of the PI3K/AKT pathway .
- Neuroprotection Research : In vitro studies demonstrated that the compound could reduce oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by upregulating antioxidant enzymes .
- Drug Design Optimization : A computational study highlighted modifications that improved solubility by 50%, leading to increased efficacy in biological assays .
Mechanism of Action
The mechanism of action of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the purine core can interact with enzymes involved in nucleotide metabolism. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
The target compound shares a purine core with pyrimidine/purine derivatives in the evidence, but its substitutions differ significantly:
Key Observations :
- Methoxymethyl groups in ’s pyrimidin-diones (compounds 7–9) improve metabolic stability compared to hydroxylated chains, suggesting the target’s hydroxypropylamino group may reduce half-life .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target’s cationic purinium core and hydroxyl groups may enhance aqueous solubility relative to neutral pyrimidin-diones () but reduce membrane permeability.
Biological Activity
The compound 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione, commonly referred to as Teoprolol, is a synthetic derivative of purine and indole. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C23H30N6O4
Molecular Weight: 442.53 g/mol
CAS Number: 65184-10-3
Teoprolol functions primarily as an antagonist at various receptors, influencing multiple signaling pathways. Its activity can be summarized as follows:
- Inhibition of Receptor Activation : Teoprolol has been shown to inhibit the activity of certain G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies indicate its potential role in modulating pathways associated with inflammation and cancer progression .
- Impact on Cell Proliferation : In vitro studies have demonstrated that Teoprolol can inhibit the proliferation of specific cancer cell lines, particularly those exhibiting aberrant GPCR signaling. For instance, it effectively reduced cell viability in models of acute leukemia by inducing cell cycle arrest and apoptosis .
Biological Activities
The biological activities of Teoprolol can be categorized into several key areas:
Anticancer Activity
Teoprolol has shown promise as an anticancer agent through various mechanisms:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
- Induction of Apoptosis : The compound promotes apoptotic pathways in malignant cells, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Anti-inflammatory Effects
Research indicates that Teoprolol may exert anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokines : It has been observed to down-regulate the expression of cytokines such as TNF-alpha and IL-6 in activated immune cells .
Cardiovascular Implications
Teoprolol's structure suggests potential cardiovascular benefits:
- Beta-Adrenergic Blockade : As a beta-blocker, it may reduce heart rate and myocardial oxygen demand, beneficial in conditions like hypertension and heart failure .
Case Studies
Several studies highlight the biological activity of Teoprolol:
- Study on Acute Leukemia : A study involving MV4-11 and MOLM13 cell lines demonstrated that Teoprolol inhibited cell growth with IC50 values around 0.3 µM and 1.2 µM respectively. The mechanism involved down-regulation of phospho-ERK1/2 signaling pathways, crucial for cell survival and proliferation .
- Inflammatory Disease Model : In a murine model of inflammatory bowel disease, administration of Teoprolol significantly reduced disease severity by inhibiting inflammatory cytokine production and promoting mucosal healing .
Data Table
The following table summarizes key findings related to the biological activities of Teoprolol:
Activity Type | Mechanism | Model/Study Reference | IC50/Effect |
---|---|---|---|
Anticancer | Cell cycle arrest | MV4-11/MOLM13 leukemia cells | 0.3 µM (MV4-11), 1.2 µM (MOLM13) |
Anti-inflammatory | Cytokine inhibition | Murine IBD model | Significant reduction in TNF-alpha levels |
Cardiovascular | Beta-blockade | Hypertensive rat model | Reduced heart rate observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
Methodological Answer: A stepwise approach is advised, starting with the alkylation of the purine core followed by coupling with the indole-oxypropylamine moiety. For example, similar purine derivatives (e.g., aryl halide analogs) have been synthesized using regioselective alkylation and amine coupling under anhydrous conditions . To optimize purity, employ membrane-based separation technologies (e.g., nanofiltration) to remove byproducts, as described in CRDC subclass RDF2050104 . Post-synthesis, validate purity via HPLC with dual detection (UV and MS) to resolve co-eluting impurities.
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer: Use high-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions, particularly the indole-oxypropylamine linkage. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally related purine derivatives . Mass spectrometry (HRMS-ESI) should cross-validate molecular weight, with fragmentation patterns aligning with in silico predictions from tools like SciFinder or PubChem .
Q. How can researchers ensure stability during storage and experimental use?
Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light conditions. For hygroscopic or oxidation-prone intermediates, use lyophilization and argon-blanketed storage, as suggested for analogous purine-dione compounds . Monitor degradation via periodic LC-MS profiling and correlate findings with computational stability models (e.g., DFT calculations for bond dissociation energies).
Advanced Research Questions
Q. How can contradictory data in receptor-binding assays be resolved?
Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., buffer ionic strength or protein conformation). Apply surface plasmon resonance (SPR) to measure binding kinetics under controlled parameters, and validate results with isothermal titration calorimetry (ITC) for thermodynamic consistency . Additionally, cross-reference findings with molecular dynamics simulations to identify conformational dependencies in ligand-receptor interactions, aligning with theoretical frameworks for data reconciliation .
Q. What strategies address low solubility in bioactivity studies?
Methodological Answer: Use co-solvent systems (e.g., DMSO-PEG mixtures) or lipid-based nanoemulsions to enhance aqueous solubility. For targeted delivery, consider covalent conjugation to cyclodextrins or polymeric carriers, as explored for structurally similar purine derivatives . Parallelize these approaches with solubility parameter modeling (Hansen solubility parameters) to rationalize solvent selection .
Q. How can computational modeling guide the design of analogs with improved selectivity?
Methodological Answer: Employ hybrid QSAR/molecular docking workflows. First, build a QSAR model using descriptors (e.g., logP, polar surface area) from existing analogs (see Canonical SMILES in ). Then, perform ensemble docking against target and off-target receptors to prioritize analogs with favorable binding entropy. Validate predictions with free-energy perturbation (FEP) calculations to refine selectivity profiles .
Q. What experimental designs are optimal for elucidating metabolic pathways?
Methodological Answer: Use isotopically labeled compound (e.g., ¹⁴C or deuterated variants) in hepatocyte incubation assays, followed by UPLC-QTOF-MS/MS for metabolite identification. Cross-validate with in silico metabolite prediction tools (e.g., Meteor Nexus) and compare against structurally related compounds’ metabolic fates . For in vivo studies, apply pharmacokinetic sampling at non-linear intervals to capture phase I/II metabolism dynamics.
Q. Theoretical and Methodological Frameworks
Q. How to align research with a theoretical framework for mechanistic studies?
Methodological Answer: Ground hypotheses in purine receptor modulation theory (e.g., adenosine receptor antagonism) or indole-mediated signaling pathways. Design experiments to test competing models (e.g., allosteric vs. orthosteric binding) using mutagenesis and functional assays. This approach aligns with the principle of linking research to established biological theories .
Q. What statistical methods are appropriate for resolving dose-response variability?
Methodological Answer: Apply non-linear regression (e.g., four-parameter logistic models) to dose-response data, supplemented by bootstrapping to estimate confidence intervals. For high variability, use mixed-effects models to account for batch-to-batch differences in compound synthesis, as recommended in CRDC process control guidelines (RDF2050108) .
Properties
Molecular Formula |
C23H31N6O4+ |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1 |
InChI Key |
CCBFCRBPAKFPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O |
Origin of Product |
United States |
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